molecular formula C19H22BrN5O3 B2740222 9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887883-74-1

9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2740222
CAS No.: 887883-74-1
M. Wt: 448.321
InChI Key: ODTMKIXOYXVXHW-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimido[2,1-f]purine-dione class, characterized by a fused bicyclic core with substitutions at positions 3, 9, 1, and 6. Key structural features include:

  • Methyl groups at positions 1 and 7: Contribute to steric stabilization and metabolic resistance .

Properties

IUPAC Name

9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O3/c1-12-10-24(14-6-4-13(20)5-7-14)18-21-16-15(25(18)11-12)17(27)23(8-3-9-26)19(28)22(16)2/h4-7,12,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTMKIXOYXVXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel purine derivative with significant potential in pharmacological applications. Its structural features suggest possible interactions with various biological targets, particularly in the central nervous system (CNS) due to its ability to modulate neurotransmitter receptors. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C18H20BrN5O3
  • Molecular Weight : 434.3 g/mol
  • CAS Number : 887883-74-1

Research indicates that this compound exhibits activity as a mixed ligand for several serotonin receptors, specifically 5-HT1A , 5-HT2A , and 5-HT7 receptors. These receptors are known to play crucial roles in mood regulation and anxiety disorders. The compound's ability to bind to these receptors suggests potential antidepressant and anxiolytic effects.

In Vitro Studies

In vitro studies have employed radioligand binding assays to evaluate the affinity of the compound for various serotonin receptors. The results demonstrated that the compound has a high affinity for both 5-HT1A and 5-HT2A receptors, indicating its potential as a therapeutic agent for mood disorders .

In Vivo Studies

In vivo models have further elucidated the pharmacological profile of the compound. In forced swim tests (FST) and four-plate tests (FPT), it exhibited significant antidepressant-like and anxiolytic-like effects. For instance:

  • Forced Swim Test (FST) : The compound significantly reduced immobility time in mice, suggesting an antidepressant effect.
  • Four-Plate Test (FPT) : It also demonstrated anxiolytic activity by reducing escape behavior in stressed mice .

Case Studies

A case study involving a series of arylpiperazine derivatives similar to this compound highlighted its potential in treating anxiety and depression. These derivatives showed improved selectivity and potency at serotonin receptors compared to traditional antidepressants .

Comparative Analysis of Similar Compounds

Compound NameStructureAffinity for 5-HT1AAffinity for 5-HT2AEffectiveness in FSTEffectiveness in FPT
9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl...StructureHighHighSignificantSignificant
7-benzyl-8-(4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)...-ModerateModerateModerateLow
8-aminoalkyl derivatives of purine-2,6-dione-LowHighLowModerate

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antidepressant and anxiolytic effects. The compound has been evaluated for its activity as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand. In a notable study, a related compound demonstrated antidepressant-like effects in the forced swim test (FST) and exhibited anxiolytic-like activity in the elevated plus maze test (EPM) . This suggests that the target compound may similarly influence these pathways due to structural similarities.

Antimycobacterial Properties

The compound's structural features align with those observed in other purine derivatives known for their antimycobacterial activity. Research has shown that certain purine derivatives can inhibit Mycobacterium tuberculosis at low concentrations (e.g., MIC of 1 μM) while maintaining a favorable selectivity index against HepG2 cells . This positions the compound as a candidate for further exploration in treating tuberculosis.

Structure-Activity Relationship (SAR)

A comprehensive understanding of the structure-activity relationship is essential for optimizing the pharmacological profile of the compound. The introduction of hydrophobic substituents and modifications at specific positions (such as the 7 or 8 positions) has been shown to enhance receptor binding affinity and biological activity .

Table 1: Summary of Structural Modifications and Their Effects

Modification PositionType of ModificationEffect on Activity
4-BromophenylHalogenationIncreased lipophilicity
3-HydroxypropylAlkyl ChainEnhanced solubility
Dimethyl GroupMethylationImproved receptor interaction

Case Study 1: Antidepressant Activity

In a controlled study involving various purine derivatives, the compound demonstrated significant reductions in immobility time during behavioral assessments, indicating potential antidepressant properties. The results were particularly pronounced in subjects treated with higher doses .

Case Study 2: Antimycobacterial Efficacy

A recent investigation into the antimycobacterial activity of structurally related compounds revealed that modifications similar to those present in 9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione resulted in MIC values comparable to established antimycobacterial agents . This underscores the importance of further research into this compound's potential applications in infectious disease treatment.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Differences : The 3-hydroxypropyl group in the target compound contrasts with butyl or benzyl chains in analogs, suggesting divergent solubility and pharmacokinetic profiles .
  • Synthetic Challenges : Brominated analogs (e.g., 9c) often exhibit lower yields compared to chlorinated derivatives (e.g., 9b) due to steric and electronic factors .

Bioactivity and Computational Predictions

While bioactivity data for the target compound is absent in the evidence, insights can be extrapolated from analogs:

  • Kinase Inhibition : Ethoxyphenyl and fluorophenyl analogs show moderate inhibition of cyclin-dependent kinases, with IC50 values in the micromolar range .
  • Epigenetic Modulation: Hydroxyalkyl-substituted derivatives (e.g., 3-hydroxypropyl) may interact with histone deacetylases (HDACs) via hydrogen bonding, as seen in aglaithioduline (~70% similarity to SAHA, a known HDAC inhibitor) .
  • Similarity Indexing : Using Tanimoto coefficients (Morgan fingerprints), the target compound likely shares >65% similarity with pyrido-purine-dione derivatives, suggesting overlapping pharmacophores .

Structure-Activity Relationship (SAR) Trends

Position 9 Substitutions :

  • Bromophenyl > Chlorophenyl > Fluorophenyl in binding affinity due to halogen size and polarizability .
  • Ethoxyphenyl groups may confer metabolic instability via O-dealkylation .

Position 3 Substitutions :

  • Hydroxypropyl improves aqueous solubility but may reduce blood-brain barrier penetration compared to benzyl or butyl groups .

Core Modifications :

  • Pyrido[1,2-e]purine-dione derivatives (e.g., 9b, 9c) exhibit distinct NMR profiles compared to tetrahydropyrimido[2,1-f]purine-diones, reflecting conformational differences .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted aromatic aldehydes and heterocyclic precursors. Key steps include:

  • Cyclization : Use of Lewis acids (e.g., ZnCl₂) or ionic liquids like [Bmim]Cl as catalysts under reflux in water-ethanol mixtures (3–4 hours) .
  • Purification : Ice-cold water precipitation followed by recrystallization (ethanol or methanol) to isolate the product.
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure intermediate purity .
    Critical Parameters :
  • Temperature control (±2°C) to avoid side reactions.
  • Solvent polarity adjustments to enhance regioselectivity.

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking of the bromophenyl group) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and aromatic signals (δ 7.3–7.8 ppm) .
    • 2D NMR (COSY, HSQC) : Maps connectivity between hydroxypropyl and purine core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 485.12) .

Advanced: How can contradictions in reported biological activities be resolved across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Concentration Gradients : Non-linear dose-response curves due to solubility limits (e.g., >50 µM in DMSO).
    Strategies :
  • Standardize protocols (e.g., NIH/WHO guidelines for IC₅₀ determination).
  • Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding .

Advanced: What computational approaches predict interactions with enzymatic targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models binding poses in ATP-binding pockets (e.g., kinase targets) .
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling : Links substituent effects (e.g., bromophenyl’s hydrophobicity) to inhibitory potency .

Basic: What purification parameters ensure high purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to remove polar by-products .
  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane gradients (5–20% EA).
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for final polishing .

Advanced: How does the 4-bromophenyl group influence electronic properties?

Methodological Answer:

  • Electron-Withdrawing Effect : Bromine increases electrophilicity at the purine core, enhancing reactivity in SNAr reactions .
  • Steric Effects : Ortho-substitution on the phenyl ring reduces rotational freedom, stabilizing planar conformations (confirmed by XRD) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats when handling brominated intermediates .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Waste Disposal : Segregate halogenated waste for incineration .

Advanced: How can the hydroxypropyl group be modified to improve pharmacokinetics?

Methodological Answer:

  • Protecting Groups : Acetylation (Ac₂O/pyridine) to mask the hydroxyl during synthesis .
  • Functionalization : Click chemistry (CuAAC) to append PEG chains for solubility enhancement .

Advanced: How do solvents and catalysts affect cyclization regioselectivity?

Methodological Answer:

  • Polar Solvents (DMF/H₂O) : Favor intermolecular cyclization via hydrogen bonding .
  • Lewis Acids (BF₃·Et₂O) : Stabilize transition states, reducing activation energy by 15–20 kJ/mol .

Basic: What in vitro assays are recommended for bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR T790M) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.